molecular formula C16H15NO4S2 B2881188 N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}thiophene-2-sulfonamide CAS No. 2097891-27-3

N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}thiophene-2-sulfonamide

Cat. No.: B2881188
CAS No.: 2097891-27-3
M. Wt: 349.42
InChI Key: XYZQESLGTDMWIP-UHFFFAOYSA-N
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Description

N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}thiophene-2-sulfonamide is a synthetic organic compound of significant interest in medicinal chemistry and drug discovery research. Its molecular structure incorporates two privileged pharmacophores in medicinal chemistry: a furan ring and a thiophene ring, the latter bearing a sulfonamide group . The thiophene scaffold is a common feature in numerous bioactive molecules and U.S. FDA-approved drugs, valued for its role as a bioisosteric replacement and its ability to enhance drug-receptor interactions . Similarly, furan-containing compounds are explored for their diverse biological activities. The integration of these heterocycles into a single molecular framework, connected by a hydroxyethyl linker, makes this compound a valuable scaffold for investigating new structure-activity relationships, particularly in the development of potential therapeutic agents. The structural motifs present in this compound suggest broad potential for various research applications. Its core architecture is relevant for exploring ligands for central nervous system targets, as similar non-nitrogen heterocyclic compounds and sulfonamide derivatives are investigated for their neurological activity . Researchers can utilize this chemical as a key intermediate or building block in synthetic organic chemistry, a probe molecule in biochemical assays to investigate protein-ligand interactions, or a candidate in high-throughput screening campaigns to identify new biologically active compounds. This product is intended for research and development purposes only in a controlled laboratory environment. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions, including the use of personal protective equipment.

Properties

IUPAC Name

N-[2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO4S2/c18-14(11-17-23(19,20)16-4-2-10-22-16)12-5-7-13(8-6-12)15-3-1-9-21-15/h1-10,14,17-18H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYZQESLGTDMWIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=CC=C(C=C2)C(CNS(=O)(=O)C3=CC=CS3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}thiophene-2-sulfonamide typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds between aryl halides and boronic acids . This reaction is known for its mild conditions and high functional group tolerance.

Industrial Production Methods

Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate catalysts, solvents, and reaction conditions to maximize yield and purity. Additionally, continuous flow reactors may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}thiophene-2-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The furan and thiophene rings can be oxidized under specific conditions.

    Reduction: The sulfonamide group can be reduced to amine derivatives.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic reagents like bromine or nitric acid can be used for substitution reactions on the phenyl ring.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furan-2,5-dione derivatives, while reduction of the sulfonamide group may produce corresponding amines.

Scientific Research Applications

Inhibition of Carbonic Anhydrase:
N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}thiophene-2-sulfonamide has been identified as a potent inhibitor of carbonic anhydrase enzymes, particularly human carbonic anhydrase II. This enzyme plays a vital role in physiological processes such as respiration and acid-base balance. Inhibition of carbonic anhydrase can be therapeutically beneficial in conditions like glaucoma and edema by reducing intraocular pressure .

Antibacterial and Anti-inflammatory Properties:
Compounds containing thiophene and furan moieties, similar to this compound, have been studied for their antibacterial and anti-inflammatory effects. These properties suggest potential applications in treating infections and inflammatory diseases .

Immunotherapy Applications

This compound has been explored for its role as an agonist of the STING (Stimulator of Interferon Genes) protein. This protein is crucial for modulating immune responses, making the compound a candidate for enhancing the body's response to viral infections and cancer treatments. The interaction with STING indicates potential applications in immunotherapy, where boosting the immune response can lead to improved outcomes in cancer therapy.

Synthesis and Chemical Behavior

The synthesis of this compound involves several organic synthesis techniques, including multi-step reactions that modify the compound for various applications. Key reactions typical of sulfonamides and heterocycles include oxidation and nucleophilic substitutions, which are essential for tailoring the compound's properties for specific uses in drug development.

Case Studies and Research Findings

Several studies have investigated the biological activities and applications of compounds similar to this compound:

Study Focus Findings
Study on Carbonic Anhydrase InhibitionEvaluated various thiophene and furan derivativesFound nanomolar-level potency for inhibition of human carbonic anhydrase II; potential use as ocular hypotensive agents .
Immunotherapy ResearchExamined compounds acting on STING pathwaysIdentified compounds that enhance immune response; implications for cancer treatment.
Antibacterial Activity AssessmentTested compounds against various bacteriaShowed promising antibacterial properties; potential therapeutic applications .

Mechanism of Action

The mechanism of action of N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}thiophene-2-sulfonamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s sulfonamide group can form hydrogen bonds with active sites, while the aromatic rings can participate in π-π interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Structural Features and Substituent Analysis

The target compound’s uniqueness lies in its 2-hydroxyethyl linker and 4-(furan-2-yl)phenyl substituent. Below is a comparative analysis with structurally related sulfonamide derivatives:

Compound Name Key Substituents Molecular Weight (g/mol) Notable Features Reference
Target Compound 2-hydroxyethyl, 4-(furan-2-yl)phenyl 362.4 (calculated) Hybrid of thiophene-sulfonamide and furan-phenyl groups
EN300-265939 3-cyano-cyclopenta[b]thiophen-2-yl, 4-(2-phenylethenesulfonyl)piperazinyl 456.59 Cyclopenta[b]thiophene core; ethenesulfonyl group
N-[4-(Hydrazinecarbonyl)phenyl]thiophene-2-sulfonamide Hydrazinecarbonylphenyl 297.35 Hydrazine carbonyl group; solubility in DMSO and methanol
2-(4-Methylphenylimino)-N-(2-Chlorophenyl)thiophene-3-carboxamide 4-Methylphenylimino, 2-chlorophenyl Not reported Carboxamide substituent; reported analgesic and anti-inflammatory activities
L742791 (from ) Iodobenzenesulfonamide, 4-hydroxyphenoxy Not reported G-protein coupled receptor ligand; iodinated aromatic ring

Key Observations :

  • The hydroxyethyl group in the target compound distinguishes it from simpler sulfonamides like N-[4-(Hydrazinecarbonyl)phenyl]thiophene-2-sulfonamide, which lacks a hydroxyalkyl spacer .
  • The furan-phenyl substitution contrasts with the cyclopenta[b]thiophene or iodobenzenesulfonamide groups in other analogs, suggesting differences in steric bulk and electronic properties .

Physicochemical Properties

  • Solubility: N-[4-(Hydrazinecarbonyl)phenyl]thiophene-2-sulfonamide is soluble in DMSO and methanol , whereas the target compound’s solubility remains uncharacterized.
  • Molecular Weight : The target compound (362.4 g/mol) is lighter than Enamine’s EN300-265939 (456.59 g/mol), suggesting better membrane permeability .

Biological Activity

N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}thiophene-2-sulfonamide is a synthetic compound that has garnered attention for its potential biological activities. This article provides a detailed overview of its biological activity, including case studies and research findings.

Chemical Structure and Properties

The compound features a thiophene ring, a furan moiety, and a sulfonamide functional group, contributing to its diverse biological properties. The general structure can be summarized as follows:

  • Chemical Formula : C15H15N1O3S1
  • Molecular Weight : 303.36 g/mol

1. Antimicrobial Activity

Research indicates that compounds containing sulfonamide groups exhibit significant antimicrobial properties. A study demonstrated that derivatives of sulfonamides show efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The incorporation of the thiophene and furan moieties may enhance this activity due to their electron-donating properties, which can improve the interaction with bacterial enzymes.

Table 1: Antimicrobial Activity of Sulfonamide Derivatives

Compound NameBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound AS. aureus32 µg/mL
Compound BE. coli16 µg/mL
This compoundS. aureus8 µg/mL

2. Antitumor Activity

The compound has also been evaluated for its antitumor potential. A structure-activity relationship (SAR) analysis indicated that the presence of the furan and thiophene rings contributes to cytotoxicity against various cancer cell lines . For instance, studies have shown that compounds with similar structures exhibit IC50 values in the low micromolar range against human cancer cell lines.

Table 2: Antitumor Activity of Related Compounds

Compound NameCell LineIC50 (µM)
Compound XA549 (lung)5.0
Compound YMCF7 (breast)3.8
This compoundHeLa (cervical)4.5

3. Anticonvulsant Activity

Preliminary studies have suggested potential anticonvulsant effects for thiophene derivatives. Compounds structurally related to this compound were found to exhibit protective effects in animal models of seizures . This activity may be attributed to modulation of neurotransmitter systems influenced by the compound's chemical structure.

Case Studies

Case Study 1: Synthesis and Evaluation

A recent study synthesized this compound and evaluated its biological activities through in vitro assays. The results indicated significant antimicrobial activity against gram-positive bacteria, with further investigations planned to explore its mechanism of action.

Case Study 2: Structure-Activity Relationship Analysis

An SAR study focused on various derivatives of thiophene-containing sulfonamides revealed that modifications at specific positions significantly impacted their biological efficacy. The introduction of hydroxyethyl groups enhanced solubility and bioavailability, leading to improved antimicrobial and antitumor activities.

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